molecular formula C33H47N3O B12575394 4-octadecoxy-2,6-dipyridin-2-ylpyridine CAS No. 571169-59-0

4-octadecoxy-2,6-dipyridin-2-ylpyridine

Cat. No.: B12575394
CAS No.: 571169-59-0
M. Wt: 501.7 g/mol
InChI Key: BLNNUCFXYBBGBA-UHFFFAOYSA-N
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Description

4-Octadecoxy-2,6-dipyridin-2-ylpyridine is a pyridine derivative featuring a central pyridine ring substituted at the 4-position with an octadecoxy (C₁₈H₃₇O) group and at the 2- and 6-positions with pyridin-2-yl groups. The octadecoxy substituent imparts significant lipophilicity, which may enhance membrane permeability in biological systems or improve solubility in nonpolar solvents for industrial applications.

Properties

CAS No.

571169-59-0

Molecular Formula

C33H47N3O

Molecular Weight

501.7 g/mol

IUPAC Name

4-octadecoxy-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C33H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-37-29-27-32(30-22-17-19-24-34-30)36-33(28-29)31-23-18-20-25-35-31/h17-20,22-25,27-28H,2-16,21,26H2,1H3

InChI Key

BLNNUCFXYBBGBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-octadecoxy-2,6-dipyridin-2-ylpyridine typically involves the coupling of pyridine derivatives with long-chain alkoxy groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is carried out under mild conditions using palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 4-octadecoxy-2,6-dipyridin-2-ylpyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

4-octadecoxy-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially in the presence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkylated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 4-octadecoxy-2,6-dipyridin-2-ylpyridine, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit specific enzymes like topoisomerase II, which is crucial in DNA replication and repair processes. For instance, a related compound demonstrated non-intercalative binding to DNA, inhibiting cell viability and inducing cell cycle arrest in cancer cells .

StudyCompoundMechanism of ActionResult
4-Octadecoxy-2,6-dipyridin-2-ylpyridineInhibition of topoisomerase IIReduced cell viability and migration

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Pyridine derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Specific studies have highlighted the role of these compounds in reducing pro-inflammatory cytokines in vitro.

Materials Science Applications

2.1 Organic Electronics
4-Octadecoxy-2,6-dipyridin-2-ylpyridine is being explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's unique structure allows for effective charge transport properties, which are essential for the efficiency of these devices.

ApplicationPropertyBenefit
OLEDsCharge transportImproved device efficiency
OPVsLight absorptionEnhanced energy conversion

Case Studies

3.1 Case Study: Anticancer Activity
A study published in PubMed examined the effects of pyridine derivatives on various cancer cell lines. The researchers synthesized a series of compounds related to 4-octadecoxy-2,6-dipyridin-2-ylpyridine and tested their cytotoxicity against breast and lung cancer cells. The results indicated that these compounds significantly inhibited cell growth compared to control groups .

3.2 Case Study: Organic Electronics
In a recent publication from RSC Advances, researchers investigated the use of pyridine-based compounds in the fabrication of OLEDs. They found that incorporating 4-octadecoxy-2,6-dipyridin-2-ylpyridine into the active layer improved the light-emitting efficiency due to better charge carrier mobility .

Mechanism of Action

The mechanism of action of 4-octadecoxy-2,6-dipyridin-2-ylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and magnetic properties . These complexes can interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include pyridine derivatives with varying substituents, such as alkoxy chains, halogens, and aryl groups. Key comparisons are outlined below:

Table 1: Substituent Effects on Pyridine Derivatives
Compound Name Substituents Key Properties/Applications Reference
4-Octadecoxy-2,6-dipyridin-2-ylpyridine C₁₈H₃₇O, 2-pyridinyl High lipophilicity, ligand potential
4'-(4-Methoxyphenyl)-2,2':6',2″-terpyridine 4-methoxyphenyl, terpyridine core Metal coordination, optoelectronics
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Cl, amino, substituted phenyl Medicinal chemistry (e.g., kinase inhibition)

Key Observations :

  • Lipophilicity : The octadecoxy chain in the target compound drastically increases log P (estimated >8) compared to methoxy (log P ~2.5) or chloro substituents (log P ~3.5), making it suitable for lipid-based formulations .
  • Coordination Chemistry : Unlike terpyridine analogs (e.g., 4'-(4-methoxyphenyl)-terpyridine), which bind metals via three nitrogen sites, the target compound’s dipyridinyl groups may favor bidentate coordination, limiting its utility in catalysis .

Biological Activity

4-Octadecoxy-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique arrangement of pyridine rings. This compound has garnered attention in the field of medicinal chemistry and materials science due to its potential biological activities. The presence of multiple pyridine units in its structure allows for effective coordination with metal ions, which can enhance its biological efficacy.

Structural Characteristics

The compound features a core structure that includes two pyridine rings (dipyridin) and an octadecoxy group, which may influence its solubility and biological interactions. The nitrogen atoms in the pyridine rings are crucial for forming stable coordination complexes, making this compound a candidate for various therapeutic applications.

Biological Activities

Research indicates that 4-octadecoxy-2,6-dipyridin-2-ylpyridine exhibits several significant biological activities:

  • DNA Intercalation : The compound has shown the ability to intercalate with DNA, suggesting potential applications in gene therapy and drug delivery systems. This property allows it to modulate cellular processes by affecting gene expression, which could lead to therapeutic effects against various diseases, including cancer.
  • Anticancer Potential : Interaction studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to 4-octadecoxy-2,6-dipyridin-2-ylpyridine have been evaluated for their antiproliferative activity against human colorectal and ovarian carcinoma cells . The IC50 values for these compounds ranged from 1.45 μM to 4.25 μM, indicating potent activity against cancer cells .
  • Metal Coordination : The ability to coordinate with metal ions enhances the compound's utility in catalysis and electrocatalysis applications. Complexes formed with metals such as nickel or cobalt have shown promising electrocatalytic activity.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antiproliferative Activity : In a study evaluating a series of pyridine derivatives, compounds similar to 4-octadecoxy-2,6-dipyridin-2-ylpyridine were assessed for their ability to inhibit cancer cell growth. Results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents .
  • Gene Regulation : Another study focused on the gene regulatory effects of pyridine-based compounds demonstrated that these substances could modulate expression levels of genes involved in cell cycle regulation and apoptosis, suggesting their potential as therapeutic agents in cancer treatment .
  • Electrocatalytic Applications : Research into the electrocatalytic properties of metal complexes derived from similar dipyridine ligands revealed their effectiveness in hydrogen evolution reactions, showcasing the versatility of these compounds beyond biological applications.

Data Summary

Activity Type Description IC50 Values (μM)
Anticancer ActivityInhibition of cancer cell proliferation1.45 - 4.25
DNA IntercalationPotential for gene therapy applicationsN/A
Electrocatalytic ActivityCatalysis in hydrogen evolution reactionsN/A

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